molecular formula C17H24O11 B113994 Theviridoside CAS No. 23407-76-3

Theviridoside

Cat. No.: B113994
CAS No.: 23407-76-3
M. Wt: 404.4 g/mol
InChI Key: LDBMLOLBWUOZGG-DOFVRBEMSA-N
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Mechanism of Action

Target of Action

Theviridoside is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom . It is found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . The primary target of this compound is the Na+/K±ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes.

Mode of Action

This compound acts by inhibiting the Na+/K±ATPase pump . This inhibition leads to an increase in intracellular calcium levels, which in turn activates multiple signaling pathways . The exact details of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of the Na+/K±ATPase pump disrupts the balance of sodium and potassium ions in the cell. This disruption affects various biochemical pathways, particularly those involving ion transport and signal transduction . The downstream effects of these changes include alterations in cell function and signal transduction .

Result of Action

This compound has been found to exert a significant effect on cell function and signal transduction . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects suggest that this compound has potent biological activity, including anti-cancer, antifungal, anti-inflammatory, and anti-viral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s cytotoxic activity may be affected by the type and state of the cancer cells . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Chemical Reactions Analysis

Types of Reactions: Theviridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 6’-O-cyclopropanoylthis compound, 10-O-hydroxybenzoylthis compound, and 10-O-vanilloylthis compound .

Properties

IUPAC Name

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBMLOLBWUOZGG-DOFVRBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946065
Record name Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23407-76-3
Record name Theviridoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is theviridoside and where is it found?

A1: this compound is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]

Q2: What is the chemical structure of this compound?

A2: this compound (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like this compound. [, , , ]

Q3: Are there other iridoid glucosides related to this compound?

A4: Yes, several other iridoid glucosides have been found alongside this compound in various plants. These include theveside, 10-O-β-D-glucopyranosylthis compound, 3'-O-β-D-glucopyranosylthis compound, 10-O-fructofuranosylthis compound, 6'-O-glucopyranosylthis compound, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]

Q4: What are the potential applications of this compound and related compounds?

A5: Given its antifungal activity, this compound and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Researchers have used a variety of techniques to study this compound, including:

  • Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []
  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]
  • Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []

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